molecular formula C9H19NO7 B12298731 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid

2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid

Cat. No.: B12298731
M. Wt: 253.25 g/mol
InChI Key: YZTBWJCWTCBQKL-UHFFFAOYSA-N
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Description

2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can yield primary amines.

Scientific Research Applications

2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The presence of multiple hydroxyl and amino groups allows it to form hydrogen bonds and interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxyacetic acid
  • 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxybutanoic acid

Uniqueness

2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H19NO7

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid

InChI

InChI=1S/C9H19NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h4-8,11-14H,2-3,10H2,1H3,(H,15,16)

InChI Key

YZTBWJCWTCBQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(C(CO)N)C(C(CO)O)O

Origin of Product

United States

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